Lecithin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils.

Soluble in about 12 parts cold absolute alcohol

Synonyms

Canonical SMILES

Isomeric SMILES

Here are some areas of scientific research where 16:0-18:2 PC is being investigated:

- Membrane Structure and Function: Researchers are studying how 16:0-18:2 PC and other phospholipids interact with each other and with other molecules to form cell membranes. This research is helping us to understand how cell membranes function and how they are involved in various cellular processes ).

- Signal transduction: Cell membranes are involved in signal transduction, the process by which cells communicate with each other. Researchers are investigating the role of 16:0-18:2 PC and other phospholipids in signal transduction pathways ).

- Human health and disease: Some studies have suggested that the levels of different phospholipids in cell membranes may be associated with certain human diseases. Researchers are investigating the potential role of 16:0-18:2 PC in diseases such as atherosclerosis and Alzheimer's disease ) ).

Lecithin is a complex mixture of phospholipids, primarily composed of glycerophospholipids, which are crucial for various biological functions. It is characterized by its amphiphilic nature, meaning it possesses both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties. This unique structure enables lecithin to act as an effective emulsifier, facilitating the mixing of water and oil in various applications. Common sources of lecithin include egg yolk, soybeans, sunflower seeds, and marine organisms. The major components of lecithin typically include phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, and phosphatidylserine .

- Hydrolysis: Lecithin can be hydrolyzed by enzymes such as phospholipase A2, resulting in lysophospholipids. This reaction removes one fatty acid from the glycerol backbone, altering its emulsifying properties .

- Acetylation: This involves the reaction of acetic anhydride with lecithin to modify its chemical structure for various applications .

- Oxidation: Lecithins may undergo autoxidation, which can affect their stability and functional properties in food products .

Lecithin plays several vital roles in biological systems:

- Cell Membrane Structure: As a key component of cell membranes, lecithin contributes to membrane fluidity and integrity.

- Metabolism: Lecithin is involved in lipid metabolism and the transport of fats within the body.

- Neurotransmission: Phosphatidylcholine, a major component of lecithin, is crucial for synthesizing acetylcholine, a neurotransmitter involved in memory and muscle control .

Lecithin can be synthesized through several methods:

- Extraction from Natural Sources: Common methods include solvent extraction (using hexane or ethanol) or mechanical extraction from sources like soybeans or egg yolk .

- Enzymatic Modification: Enzymatic processes can alter lecithin's properties to enhance its functionality in food and pharmaceutical applications .

- Chemical Synthesis: Laboratory synthesis may involve combining phosphoric acid with choline and fatty acids under controlled conditions to produce specific types of lecithin .

Lecithin has a wide range of applications across various industries:

- Food Industry: Used as an emulsifier in products like chocolate, margarine, and baked goods.

- Pharmaceuticals: Acts as a stabilizer in drug formulations and as a delivery system for lipophilic drugs.

- Cosmetics: Employed in creams and lotions for its moisturizing properties.

- Industrial Uses: Functions as a lubricant in plastics manufacturing and as an anti-gumming agent in fuels .

Research on lecithin interactions has highlighted its compatibility with other substances:

- With Other Emulsifiers: Lecithin can enhance the stability of emulsions when combined with other emulsifying agents.

- Nutrient Absorption: Studies show that lecithin may improve the bioavailability of certain nutrients by aiding their solubilization in the digestive tract .

Several compounds share similarities with lecithin, but each has unique characteristics:

| Compound | Composition | Unique Features |

|---|---|---|

| Phosphatidylcholine | Glycerol + 2 Fatty Acids + Phosphate | Major component of lecithin; crucial for neurotransmission |

| Phosphatidylethanolamine | Glycerol + 2 Fatty Acids + Phosphate | Important for cell membrane integrity |

| Sphingomyelin | Sphingosine + Fatty Acid + Phosphate | Key component of myelin sheath in nerve cells |

| Cardiolipin | Glycerol + 4 Fatty Acids + Phosphate | Found in mitochondrial membranes; involved in energy metabolism |

Lecithin's uniqueness lies in its broad applicability across food, pharmaceuticals, and industrial sectors due to its emulsifying properties and biological significance. Its ability to form various structures such as micelles and liposomes further enhances its versatility compared to other similar compounds .

Physical Description

Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline]

Solid

Color/Form

Light-brown to brown, viscous semiliquid

Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

Odor

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2097 of 2100 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

Therapeutic Uses

/EXPL THER/ Endosulfan is an organochlorine pesticide commonly found in aquatic environments that has been found to reduce thermal tolerance of fish. Lipotropes such as the food additive, Lecithin has been shown to improve thermal tolerance in fish species. This study was conducted to evaluate the role of lipotropes (lecithin) for enhancing the thermal tolerance of Chanos chanos reared under sublethal low dose endosulfan-induced stress. Two hundred and twenty-five fish were distributed randomly into five treatments, each with three replicates. Four isocaloric and isonitrogenous diets were prepared with graded levels of lecithin: normal water and fed with control diet (En0/L0), endosulfan-treated water and fed with control diet (En/L0), endosulfan-treated water and fed with 1% (En/L1%), 1.5% (En/L 1.5%) and 2% (En/L 2%) lecithin supplemented feed. The endosulfan in treated water was maintained at the level of 1/40th of LC50 (0.52ppb). At the end of the five weeks, critical temperature maxima (CTmax), lethal temperature maxima (LTmax), critical temperature minima (CTmin) and lethal temperature minima (LTmin) were Determined. There was a significant (P<0.01) effect of dietary lecithin on temperature tolerance (CTmax, LTmax, CTmin and LTmin) of the groups fed with 1, 1.5 and 2% lecithin-supplemented diet compared to control and endosulfan-exposed groups. Positive correlations were observed between CT max and LTmax (R(2)=0.934) as well as between CTmin and LTmin (R(2)=0.9313). At the end of the thermal tolerance study, endosulfan-induced changes in cellular stress enzymes (Catalase, SOD and GST in liver and gill and neurotansmitter enzyme, brain AChE) were significantly (p<0.01) improved by dietary lecithin. We herein report the role of lecithin in enhancing the thermal tolerance and protection against cellular stress in fish exposed to an organochlorine pesticide.

/EXPL THER/ Suitability of liquid lecithin (i.e., solution of lecithin in soy bean oil with ~60% w/w of phospholipids) for formation of gels, upon addition of water solution of poloxamer 407, was investigated, and formulated systems were evaluated as carriers for percutaneous delivery of ibuprofen. Formulation study of pseudo-ternary system liquid lecithin/poloxamer 407/water at constant liquid lecithin/poloxamer 407 mass ratio (2.0) revealed that minimum concentrations of liquid lecithin and poloxamer 407 required for formation of gel like systems were 15.75% w/w and 13.13% w/w, respectively, while the maximum content of water was 60.62% w/w. The systems comprising water concentrations in a range from 55 to 60.62% w/w were soft semisolids suitable for topical application, and they were selected for physicochemical and biopharmaceutical evaluation. Analysis of conductivity results and light microscopy examination revealed that investigated systems were water dilutable dispersions of spherical oligolamellar associates of phospholipids and triglyceride molecules in the copolymer water solution. Rheological behavior evaluation results indicated that the investigated gels were thermosensitive shear thinning systems. Ibuprofen (5% w/w) was incorporated by dispersing into the previously prepared carriers. Drug-loaded systems were physically stable at storage temperature from 5 +/- 3 °C to 40 +/- 2 °C, for 30 days. In vitro ibuprofen release was in accordance with the Higuchi model (rH>0.95) and sustained for 12 hr. The obtained results implicated that formulated LLPBGs, optimized regarding drug release and organoleptic properties, represent promising carriers for sustained percutaneous drug delivery of poorly soluble drugs.

/EXPL THER/ Some dietary factors could inhibit lead toxicity. The aim of this study was to evaluate the effect of dietary compounds rich in unsaturated fatty acids (FA) on blood lead level, lipid metabolism, and vascular reactivity in rats. Serum metallothionein and organs' lead level were evaluated with the aim of assessing the possible mechanism of unsaturated FA impact on blood lead level. For three months, male Wistar rats that were receiving drinking water with (100 ppm Pb) or without lead acetate were supplemented per os daily with virgin olive oil or linseed oil (0.2 mL/kg b.w.) or egg derived lecithin fraction: "super lecithin" (50 g/kg b.w.). Mesenteric artery was stimulated ex vivo by norepinephrine (NE) administered at six different doses. Lecithin supplementation slightly reduced pressor responses of artery to NE. Lead administered to rats attenuated the beneficial effect of unsaturated FA on lipid metabolism and vascular reactivity to adrenergic stimulation. On the other hand, the super lecithin and linseed oil that were characterized by low omega-6 to omega-3 ratio (about 1) reduced the blood lead concentration. This effect was observed in lead poisoned rats (p < 0.0001) and also in rats nonpoisoned with lead (p < 0.05).

For more Therapeutic Uses (Complete) data for LECITHINS (9 total), please visit the HSDB record page.

Other CAS

Wikipedia

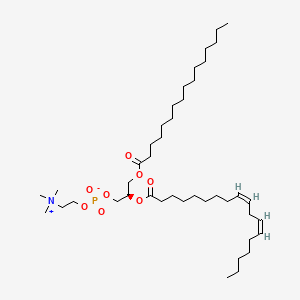

1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Agrochemicals -> Pesticides

Fragrance Ingredients

ANTIOXIDANT; -> JECFA Functional Classes

Cosmetics -> Skin conditioning; Antistatic; Emollient; Emulsifying

Methods of Manufacturing

General Manufacturing Information

Not Known or Reasonably Ascertainable

Lecithins: ACTIVE

The lecithins are mixtures of diglycerides of fatty acids linked to the choline ester of phosphoric acid. The lecithins are classed as phosphoglycerides or phosphatides (phospholipids).

The plural term lecithins refers to emulsifying agents, such as soybean preparations (soy lecithin contains 18-20% phosphatidylcholine).

Commercial grades of natural lecithin are reported to contain a potent vasodepressor substance.

Commercial lecithin is a mixture of acetone-insoluble phosphatides. FCC /Food Chemicals Codex/ specifies not less than 50% acetone-insoluble matter (phosphatides).

For more General Manufacturing Information (Complete) data for LECITHINS (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Lecithin can be determined by using phospholipase D, which catalyzes its hydrolytic cleavage to form choline. The choline generated is subsequently measured as Reinecke salt. The method of choice, however, involves the use of phospholipase C from Bacillus cereus and of alkaline phosphatase to hydrolyze lecithin ... followed by heat inactivation of alkaline phosphatase and determination of choline.